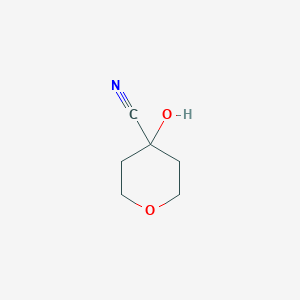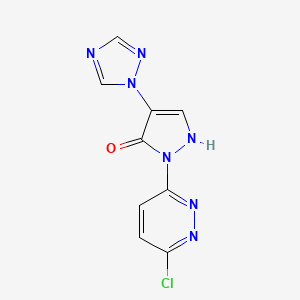![molecular formula C15H22N6O2S B2986452 2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 954053-31-7](/img/structure/B2986452.png)
2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is an intriguing chemical compound known for its unique structure and diverse applications. It features a pyrazolo[3,4-d]pyrimidine core, a pharmacophore of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide can be achieved through several steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: : Starting from appropriate pyrazole and pyrimidine derivatives, this core is constructed via cyclization reactions.
Methoxylation and thioether formation:
Attachment of the pyrrolidine and ethylamide groups: : This involves nucleophilic substitutions and amide coupling reactions, often facilitated by reagents like carbodiimides or coupling agents like HATU. Industrial production of this compound typically employs automated flow chemistry to ensure precision and reproducibility on a large scale.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Can be subjected to oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction of its nitro or carbonyl functionalities using agents such as sodium borohydride or catalytic hydrogenation.
Substitution: : Nucleophilic and electrophilic substitutions on the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents include bases like NaOH, acids like HCl, and catalysts such as Pd/C.
Major Products
Major products depend on the reaction conditions, but typical transformations may yield various functionalized derivatives used for further studies.
Scientific Research Applications
This compound has wide-ranging scientific research applications:
Chemistry: : Used as a scaffold for creating diverse libraries of chemical compounds for drug discovery.
Biology: : Investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine: : Potential therapeutic agent for treating diseases due to its action on specific molecular targets.
Industry: : Utilized in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Binding to specific receptors or enzymes, influencing their activity.
Pathways Involved: : Involvement in signaling pathways that regulate cellular functions, such as growth, metabolism, and apoptosis.
Comparison with Similar Compounds
Compared to other pyrazolo[3,4-d]pyrimidine derivatives, this compound stands out due to its unique substituent pattern, which enhances its binding affinity and specificity.
Similar Compounds
2-methoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
2-methoxy-N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
While each compound has its own unique set of properties, 2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is particularly noted for its potential in medicinal chemistry due to its structure-activity relationship.
Properties
IUPAC Name |
2-methoxy-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2S/c1-23-10-12(22)16-5-8-21-14-11(9-17-21)13(18-15(19-14)24-2)20-6-3-4-7-20/h9H,3-8,10H2,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAJAPFYPWDRST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2986376.png)



![Methyl 4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2986383.png)

![4-[4-(azepan-1-yl)-3-nitro-phenyl]-2H-phthalazin-1-one](/img/structure/B2986385.png)
![3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid](/img/structure/B2986387.png)



